4-Piperidinylmethyl 2-methoxyacetate hydrochloride
Overview
Description
4-Piperidinylmethyl 2-methoxyacetate hydrochloride is an organic chemical compound with the molecular formula C9H18ClNO3 and a molecular weight of 223.7 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinylmethyl 2-methoxyacetate hydrochloride typically involves the reaction of piperidine with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Piperidinylmethyl 2-methoxyacetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Piperidinylmethyl 2-methoxyacetate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Piperidinylmethyl 2-methoxyacetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Piperidinylmethyl 2-methoxyacetate hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Biological Activity
4-Piperidinylmethyl 2-methoxyacetate hydrochloride, a compound with the molecular formula C₉H₁₈ClNO₃ and a molecular weight of 223.7 g/mol, has garnered interest in various fields of biological and medicinal chemistry due to its unique structural properties and potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
The synthesis of this compound typically involves the reaction of piperidine with 2-methoxyacetyl chloride in the presence of a base such as triethylamine, often conducted in organic solvents like dichloromethane. The resultant compound is then treated with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability for biological studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It has shown potential in modulating various cellular processes through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Interaction : It can interact with neurotransmitter receptors, influencing neurological pathways and offering potential therapeutic benefits in treating central nervous system disorders.
Biological Activity Spectrum
Recent studies have highlighted a diverse range of biological activities associated with piperidine derivatives, including:
- Antimicrobial Activity : Some derivatives exhibit significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents.
- Anticancer Potential : Preliminary data suggest that this compound may possess cytotoxic effects against various cancer cell lines, warranting further investigation into its use as an anticancer agent .
- CNS Effects : The compound's ability to interact with neurotransmitter systems indicates potential applications in treating conditions such as anxiety and depression .
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of several piperidine derivatives on glioblastoma cell lines. The results indicated that compounds similar to this compound exhibited significant antiproliferative activity, suggesting a mechanism involving apoptosis induction .
- Neuropharmacological Studies : In silico analyses have predicted that piperidine derivatives can target multiple receptors involved in neurological functions. This positions them as promising candidates for further development in neuropharmacology .
Comparative Analysis
The following table summarizes the biological activities reported for this compound compared to other piperidine derivatives:
Compound | Biological Activity | Mechanism |
---|---|---|
4-Piperidinylmethyl 2-methoxyacetate HCl | Antimicrobial, Anticancer | Enzyme inhibition, Receptor modulation |
Piperidine derivative A | Antidepressant | Serotonin receptor agonism |
Piperidine derivative B | Antifungal | Cell wall synthesis inhibition |
Properties
IUPAC Name |
piperidin-4-ylmethyl 2-methoxyacetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-12-7-9(11)13-6-8-2-4-10-5-3-8;/h8,10H,2-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBKPPIBOZWWNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)OCC1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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